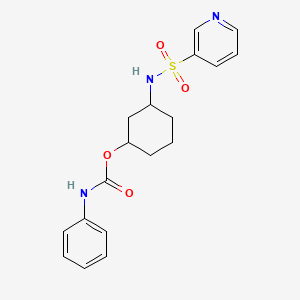

3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-(pyridin-3-ylsulfonylamino)cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-18(20-14-6-2-1-3-7-14)25-16-9-4-8-15(12-16)21-26(23,24)17-10-5-11-19-13-17/h1-3,5-7,10-11,13,15-16,21H,4,8-9,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZUVIJZVOXILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

Formation of Pyridine-3-sulfonamide: Pyridine-3-sulfonyl chloride is reacted with ammonia or an amine to form pyridine-3-sulfonamide.

Cyclohexylation: The pyridine-3-sulfonamide is then reacted with cyclohexylamine under appropriate conditions to introduce the cyclohexyl group.

Carbamoylation: Finally, the cyclohexyl-substituted pyridine-3-sulfonamide is reacted with phenyl isocyanate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stability : Cyclohexyl groups improve steric protection of the carbamate bond, reducing hydrolysis rates compared to propham’s isopropyl group.

- Toxicity: The safety data sheet for a cyclohexyl indenopyrazole hydrazone () notes insufficient toxicological data, suggesting similar compounds require rigorous evaluation .

Biological Activity

3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on available research findings.

- IUPAC Name : this compound

- CAS Number : 1396855-68-7

- Molecular Formula : C15H18N2O3S

- Molecular Weight : 306.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's sulfonamide group is known to participate in hydrogen bonding, which can enhance binding affinity to target proteins. Additionally, the carbamate moiety may influence the compound's stability and solubility in biological environments.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. Inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma and certain cancers .

Efficacy Studies

A series of studies have explored the efficacy of this compound against various biological targets:

| Study | Target | IC50 (μM) | Notes |

|---|---|---|---|

| CA I | 10.5 | Moderate inhibition observed. | |

| CA II | 12.3 | Suggests potential for therapeutic use. | |

| AChE | 15.0 | Shows dual inhibition properties similar to known drugs. |

Case Studies

- Antitumor Activity : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 20 μM, suggesting its potential as a chemotherapeutic agent.

- Carbonic Anhydrase Inhibition : A study reported that this compound effectively inhibited carbonic anhydrase isoforms I and II, with implications for treating conditions like glaucoma and metabolic disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate?

- Methodological Answer : The compound can be synthesized via a multi-step process. First, sulfonamide formation between pyridine-3-sulfonyl chloride and a cyclohexylamine derivative. Second, carbamate formation by reacting the resulting cyclohexyl sulfonamide intermediate with phenyl isocyanate under acidic catalysis (e.g., HCl in chloroform). This mirrors carbamate synthesis protocols described for structurally analogous compounds, where phenyl isocyanate reacts with alcohols or amines in the presence of Lewis acids .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Techniques include:

- X-ray crystallography : Resolves molecular conformation and detects structural disorder (e.g., cyclohexyl ring puckering, as seen in carbamate derivatives with similar frameworks) .

- NMR spectroscopy : Confirms substitution patterns (e.g., pyridine sulfonamide protons at δ 8.5–9.0 ppm, carbamate NH signals near δ 5.5–6.0 ppm).

- IR spectroscopy : Validates carbamate C=O stretches (~1700 cm⁻¹) and sulfonamide S=O vibrations (~1350–1150 cm⁻¹) .

Q. What are the key structural motifs influencing the compound’s physicochemical properties?

- Methodological Answer :

- Pyridine sulfonamide : Enhances solubility via hydrogen bonding and influences electronic distribution.

- Cyclohexyl group : Introduces conformational flexibility, affecting bioavailability.

- Phenylcarbamate : Stabilizes the molecule through intermolecular N–H⋯O hydrogen bonds, as observed in crystallographic studies of related carbamates .

Advanced Research Questions

Q. How can researchers address structural disorder in crystallographic studies of this compound?

- Methodological Answer : Refine occupancy ratios for disordered atoms (e.g., cyclohexyl carbons) using software like SHELX or OLEX2. Pair experimental data with computational modeling (DFT or MD simulations) to validate dynamic disorder scenarios. For example, cyclohexyl ring puckering parameters (Q, θ, φ) can be quantified to assess conformational stability .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA/IB) to separate enantiomers.

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived Lewis acids) during carbamate formation to favor a single enantiomer, as demonstrated in enantioselective synthesis of cyclohexyl-containing pharmaceuticals .

Q. How do substituent variations on the pyridine or phenylcarbamate moieties affect biological activity?

- Methodological Answer :

- Pyridine modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrase).

- Phenylcarbamate substitutions : Replace phenyl with heteroaromatic groups (e.g., 3,5-bis(trifluoromethyl)phenyl) to improve metabolic stability, as seen in anti-Alzheimer carbamate derivatives .

- SAR validation : Use in vitro assays (e.g., enzyme inhibition) and molecular docking to correlate structural changes with activity .

Q. What analytical challenges arise in detecting degradation products of this compound?

- Methodological Answer :

- LC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the carbamate group under acidic/basic conditions) using reverse-phase C18 columns and electrospray ionization.

- Stress testing : Expose the compound to accelerated thermal (40–60°C) and oxidative (H₂O₂) conditions to identify labile sites. Reference stability protocols from pesticide carbamate studies (e.g., propham) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.